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The field of immuno-oncology is witnessing a paradigm shift with the advent of in situ cancer

vaccines, a therapeutic strategy that turns the tumor itself into a personalized vaccine factory.

Among the promising candidates in this class is AT-108, a novel agent that reprograms tumor

cells into antigen-presenting cells. This guide provides a comprehensive comparison of AT-108

with other leading in situ cancer vaccines, supported by available preclinical and clinical data,

to aid researchers, scientists, and drug development professionals in their evaluation of this

emerging therapeutic landscape.

Executive Summary
In situ cancer vaccines aim to generate a systemic anti-tumor immune response by

manipulating the tumor microenvironment, thereby circumventing the need for ex vivo vaccine

manufacturing. This is achieved through various mechanisms, including oncolytic virotherapy,

engagement of Toll-like receptors (TLRs), and, in the case of AT-108, direct cellular

reprogramming. This guide benchmarks AT-108 against three distinct in situ vaccination

strategies:

Talimogene Laherparepvec (T-VEC): An oncolytic virus and the first FDA-approved in situ

cancer vaccine.

BO-112: A synthetic double-stranded RNA that acts as a TLR3 agonist.
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TLR9 Agonists (e.g., PF-3512676): Oligonucleotides that stimulate the innate immune

system through TLR9 activation.

Nanoparticle-based Vaccines (e.g., AIRISE-02): A platform for co-delivering

immunostimulatory agents to the tumor microenvironment.

The following sections detail the mechanisms of action, present comparative efficacy and

safety data in tabular format, and provide insights into the experimental protocols that

generated this information.

Mechanism of Action: A Comparative Overview
The fundamental difference between these in situ vaccines lies in their approach to initiating an

anti-tumor immune response.

AT-108: This novel therapy utilizes a replication-deficient adenoviral vector to deliver a

proprietary combination of reprogramming factors directly into tumor cells.[1][2] This forces the

cancer cells to transform into conventional type 1 dendritic cells (cDC1s), potent antigen-

presenting cells that can effectively prime and activate a robust anti-tumor T-cell response.[1][2]

[3][4]

T-VEC (Imlygic®): T-VEC is a genetically modified herpes simplex virus-1. It selectively

replicates within and lyses cancer cells, releasing tumor-associated antigens and danger

signals.[5][6] Furthermore, it is engineered to express granulocyte-macrophage colony-

stimulating factor (GM-CSF), a cytokine that enhances the recruitment and maturation of

dendritic cells to the tumor site.

BO-112: This synthetic, double-stranded RNA molecule mimics a viral infection.[7] When

injected intratumorally, it activates Toll-like receptor 3 (TLR3) and other intracellular sensors,

leading to the induction of immunogenic cell death and a pro-inflammatory tumor

microenvironment, thereby attracting and activating immune cells.[7]

TLR9 Agonists (e.g., PF-3512676): These are synthetic oligonucleotides containing

unmethylated CpG motifs that are recognized by TLR9, a receptor expressed on immune cells

like B cells and plasmacytoid dendritic cells. Intratumoral injection of TLR9 agonists stimulates

a potent innate immune response, leading to the activation of antigen-presenting cells and

subsequent T-cell priming against tumor antigens.[8][9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.asgardthx.com/asgard-therapeutics-study-published-in-science-showing-proof-of-concept-and-strong-anti-tumor-responses-via-in-vivo-cell-reprogramming-with-lead-program-at-108/
https://www.prnewswire.com/news-releases/asgard-therapeutics-study-published-in-science-showing-proof-of-concept-and-strong-anti-tumor-responses-via-in-vivo-cell-reprogramming-with-lead-program-at-108-302239515.html
https://www.asgardthx.com/asgard-therapeutics-study-published-in-science-showing-proof-of-concept-and-strong-anti-tumor-responses-via-in-vivo-cell-reprogramming-with-lead-program-at-108/
https://www.prnewswire.com/news-releases/asgard-therapeutics-study-published-in-science-showing-proof-of-concept-and-strong-anti-tumor-responses-via-in-vivo-cell-reprogramming-with-lead-program-at-108-302239515.html
https://www.optimumcomms.com/asgard-therapeutics-study-published-in-science-showing-proof-of-concept-and-strong-anti-tumor-responses-via-in-vivo-cell-reprogramming-with-lead-program-at-108/
https://oncodaily.com/blog/139138
https://www.prnewswire.com/news-releases/amgen-presents-interim-overall-survival-data-from-phase-3-study-of-talimogene-laherparepvec-in-patients-with-metastatic-melanoma-232394381.html
https://www.fiercepharma.com/pharma/amgen-presents-positive-results-from-talimogene-laherparepvec-phase-3-study-patients
https://www.targetedonc.com/view/intratumoral-bo-112-plus-pembrolizumab-shows-promise-in-anti-pd-1-resistant-melanoma
https://www.targetedonc.com/view/intratumoral-bo-112-plus-pembrolizumab-shows-promise-in-anti-pd-1-resistant-melanoma
https://pubmed.ncbi.nlm.nih.gov/20697067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954133/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nanoparticle-based Vaccines (e.g., AIRISE-02): This approach utilizes nanoparticles to co-

deliver immunostimulatory agents, such as a TLR9 agonist (CpG) and an inhibitor of an

immunosuppressive molecule (STAT3 siRNA), directly to the tumor. This combination is

designed to both stimulate an anti-tumor immune response and overcome the

immunosuppressive tumor microenvironment.[10][11][12]

Comparative Data Tables
The following tables summarize the available preclinical and clinical data for AT-108 and its

comparators.

Table 1: Preclinical Efficacy of AT-108 and Nanoparticle-based In Situ Vaccines

Vaccine Model System Key Findings

AT-108

Mouse melanoma models

(including checkpoint

blockade-resistant models)

- Induces complete tumor

regressions.[1] - Establishes

long-term systemic immunity

and protects against tumor

rechallenge, even in a

metastatic setting.[1][2] -

Remodels the tumor

microenvironment, promoting

infiltration and activation of

cytotoxic T cells.[1]

AIRISE-02
Mouse melanoma, breast, and

colon cancer models

- In combination with

checkpoint inhibitors, cured

63% of mice with aggressive

melanoma.[10][11][12] -

Induced regression of both

injected and distant, untreated

tumors.[10][11][12] -

Demonstrated a long-term

memory immune effect.[10][11]

[12]

Table 2: Clinical Efficacy of In Situ Cancer Vaccines
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Vaccine
Trial
(Phase)

Indication N

Overall
Respons
e Rate
(ORR)

Durable
Respons
e Rate
(DRR)

Key
Survival
Data

T-VEC OPTiM (III)

Unresectab

le

Melanoma

295 26.4% 16.3%

Median

OS: 23.3

months

BO-112 +

Pembrolizu

mab

SPOTLIGH

T-203 (II)

Anti-PD-1

Resistant

Melanoma

40 25%
Not

Reported

54% of

patients

alive at 24

months

PF-

3512676 +

Radiothera

py

Phase I/II

Low-grade

B-cell

Lymphoma

15
27% (1

CR, 3 PR)

Not

Reported

Not

Reported

Table 3: Safety and Tolerability of Clinically Tested In Situ Cancer Vaccines

Vaccine Trial (Phase)
Most Common
Adverse Events

Grade ≥3 Adverse
Events

T-VEC OPTiM (III)

Fatigue, chills,

pyrexia, nausea,

influenza-like illness,

injection site pain

Cellulitis (2.1%)

BO-112 +

Pembrolizumab
SPOTLIGHT-203 (II)

Asthenia, pyrexia,

diarrhea, chills,

nausea

38.1% (any cause),

9.5% (drug-related)

PF-3512676 +

Radiotherapy
Phase I/II

Grade 1-2 local or

systemic reactions

No treatment-limiting

adverse events

reported
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A detailed understanding of the experimental methodologies is crucial for interpreting the

presented data.

AT-108 Preclinical Studies (Based on Science
Immunology Publication)

Animal Models: C57BL/6 mice were used for syngeneic melanoma models, including

B16F10. Checkpoint blockade-resistant models were also utilized.

Treatment Regimen: AT-108, a replication-deficient adenoviral vector encoding three

proprietary reprogramming factors, was administered via intratumoral injection.

Efficacy Evaluation: Tumor growth was monitored by caliper measurements. Systemic

immunity was assessed by challenging cured mice with a secondary tumor inoculation. The

tumor microenvironment was analyzed using techniques such as flow cytometry and

immunohistochemistry to characterize immune cell infiltration and activation.

T-VEC OPTiM Phase III Trial
Study Design: A randomized, open-label, multicenter trial comparing intratumoral T-VEC with

subcutaneous GM-CSF in patients with unresectable stage IIIB-IV melanoma.[5][6][13][14]

[15][16][17]

Patient Population: Patients with injectable cutaneous, subcutaneous, or nodal melanoma

lesions.

Treatment Regimen: T-VEC was administered intralesionally, starting with a priming dose

followed by subsequent doses every two weeks. The total volume injected was dependent

on the lesion size.

Endpoints: The primary endpoint was Durable Response Rate (DRR), defined as a complete

or partial response lasting continuously for at least six months. Overall Survival (OS) was a

key secondary endpoint.

BO-112 SPOTLIGHT-203 Phase II Trial
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Study Design: A single-arm, multicenter trial evaluating the combination of intratumoral BO-

112 and intravenous pembrolizumab.[18][19][20][21]

Patient Population: Patients with advanced melanoma who had progressed on prior anti-PD-

1 therapy.[18][19][20][21]

Treatment Regimen: BO-112 was injected into one or more tumor lesions weekly for the first

seven weeks, then every three weeks. Pembrolizumab was administered intravenously

every three weeks.[18][19][20][21]

Endpoints: The primary endpoint was Objective Response Rate (ORR) according to RECIST

1.1. Progression-Free Survival (PFS) and Overall Survival (OS) were secondary endpoints.

[18][19][22][20][21]

PF-3512676 Phase I/II Lymphoma Trial
Study Design: A single-center, open-label trial investigating the combination of low-dose

radiotherapy and intratumoral PF-3512676.[8][9][23][24][25][26][27]

Patient Population: Patients with low-grade B-cell lymphoma.[8][9][23][24][25][26][27]

Treatment Regimen: A single tumor site received low-dose radiation (4 Gy in two fractions)

followed by intratumoral injections of PF-3512676.[9][23][24][25][26][27]

Endpoints: Clinical responses were assessed at distant, untreated tumor sites. Immune

responses were evaluated by measuring T-cell activation.

Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways and experimental workflows described in this guide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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